sSPhos

Descripción general

Descripción

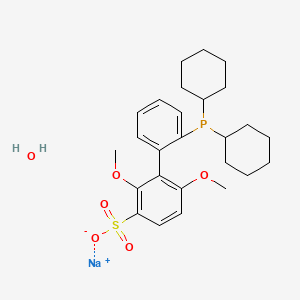

sSPhos, also known as sulfonated SPhos, is a chiral, bifunctional phosphine ligand. It was first synthesized by Stephen L. Buchwald and his team in 2005. This compound is particularly notable for its water solubility and its effectiveness in catalyzing various organic reactions, including the Suzuki-Miyaura coupling reaction .

Métodos De Preparación

sSPhos is synthesized through a multi-step process. Initially, SPhos is sulfonated using sulfuric acid, followed by treatment with sodium hydroxide to yield the sodium salt of sulfonated SPhos . The enantiopure form of this compound can be obtained through diastereoselective recrystallization of its racemic mixture as its quinidinium salt .

Análisis De Reacciones Químicas

Palladium-Catalyzed Enantioselective Arylative Dearomatization

sSPhos enables the asymmetric dearomatization of phenolic substrates via palladium catalysis, producing enantioenriched spirocyclohexadienones. This reaction proceeds through electrostatically-directed catalysis , where the sulfonate group of this compound engages in cation-bridged interactions with phenolate substrates (Figure 1).

Key Features:

-

Mechanism : The alkali metal cation (e.g., K⁺ or Na⁺) associated with this compound bridges the ligand’s sulfonate and the phenolate oxygen, organizing the transition state for enantiocontrol .

-

Substrate Scope : Compatible with diverse phenolic substrates, including those with electron-withdrawing or donating groups (Table 1) .

-

Performance : Reactions achieve up to 92% enantiomeric excess (ee) under optimized conditions (toluene/water, 60°C) .

Table 1 : Representative Examples of Arylative Dearomatization

| Substrate | Product Scaffold | Yield (%) | ee (%) | Conditions |

|---|---|---|---|---|

| 2-Naphthol derivative | Spirocyclohexadienone | 85 | 92 | Pd(OAc)₂, K₂CO₃ |

| 1-Naphthol derivative | Oxygen-linked bicyclic | 78 | 89 | Pd(dba)₂, Cs₂CO₃ |

Suzuki-Miyaura Cross-Coupling Reactions

This compound enhances the enantioselectivity and efficiency of Suzuki-Miyaura couplings, particularly for synthesizing axially chiral biaryl compounds.

Advances Enabled by this compound:

-

Enantiopure Ligand Preparation : this compound is resolved into enantiopure forms using quinidine, enabling asymmetric couplings .

-

Reaction Scope : Effective for coupling aryl halides with boronic acids to form 2,2′-biphenols with >90% ee .

-

Cation Effects : The tetrabutylammonium (Bu₄N⁺) salt of this compound outperforms alkali metal salts, improving both yield and ee (Table 2) .

Table 2 : Impact of Cation on Suzuki-Miyaura Coupling

| Cation | Yield (%) | ee (%) | Pd Source |

|---|---|---|---|

| Bu₄N⁺ | 92 | 94 | Pd₂(dba)₃ |

| Na⁺ | 68 | 72 | Pd(OAc)₂ |

| K⁺ | 74 | 78 | PdCl₂(COD) |

Electrostatic vs. Hydrogen-Bonding Interactions

-

Evidence Against H-Bonding : Replacing phenolic -OH with a TMS group did not reduce ee, ruling out hydrogen bonding .

-

Cation Bridging Confirmed : Bulky cations (e.g., tetramethylammonium) disrupt enantioselectivity, while alkali metals maintain it, supporting electrostatic bridging .

Stability and Degradation

This compound maintains catalytic activity for >24 hours under standard conditions but degrades at temperatures >100°C or in strongly acidic/basic media .

Comparative Advantages Over Traditional Ligands

This compound eliminates the need for bespoke chiral ligands in many reactions. For example:

Aplicaciones Científicas De Investigación

Asymmetric Catalysis

Overview

Asymmetric catalysis is a crucial area in organic chemistry, particularly for the synthesis of pharmaceuticals where specific enantiomers are required. sSPhos has been shown to be an effective ligand in various asymmetric reactions.

Key Applications

- Rhodium-Catalyzed Hydrogenation : Research indicates that this compound can achieve high enantioselectivities in the hydrogenation of alkenes when used with rhodium catalysts. This application is vital for producing chiral molecules with high purity .

- Palladium-Catalyzed Reactions : this compound is particularly effective in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. Its ability to form stable complexes with palladium enhances reaction rates and yields .

Case Study: Suzuki-Miyaura Coupling

A study demonstrated that using this compound as a ligand in palladium-catalyzed Suzuki-Miyaura cross-couplings resulted in excellent yields and enantioselectivity across various substrates. The reaction conditions were optimized to minimize by-products while maximizing the formation of the desired product .

Homogeneous Catalysis

Overview

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically liquid phase reactions. This compound plays a significant role in facilitating these types of reactions.

Key Applications

- Selective Hydrogenation : this compound can be employed for the selective hydrogenation of unsaturated bonds, which is critical for fine chemical synthesis .

- Carbon-Carbon Bond Formation : The ligand is also utilized in coupling reactions that form carbon-carbon bonds, which are essential for constructing complex organic molecules .

Performance Metrics

A comparative study evaluated various ligands in palladium-catalyzed reactions under cellular conditions. This compound outperformed other ligands, achieving over 80% conversion even in complex biological environments, demonstrating its robustness and effectiveness .

Bioconjugation and Biological Applications

Overview

Beyond its role in catalysis, this compound has applications in biochemistry, particularly in modifying proteins and peptides.

Key Applications

- Cysteine S-Arylation : The ability of this compound to facilitate cysteine S-arylation allows for selective modifications of biomolecules, which can enhance their therapeutic properties. This functionality is crucial for developing targeted drug delivery systems and improving drug efficacy .

- Protein Modification : By enabling specific modifications to proteins, this compound contributes to advancements in therapeutic development and biochemical research.

Comparative Analysis with Other Ligands

To illustrate the uniqueness of this compound, a comparison with other phosphine ligands commonly used in catalysis is presented below:

| Ligand | Solubility | Enantioselectivity | Applications |

|---|---|---|---|

| This compound | High | Excellent | Asymmetric hydrogenation, C-C coupling |

| Triphenylphosphine | Low | Moderate | Various coupling reactions |

| DavePhos | Moderate | Good | Cross-coupling |

Mecanismo De Acción

sSPhos exerts its effects through its role as a ligand in palladium-catalyzed reactions. The sulfonate group in this compound engages in electrostatic interactions with the substrate, enhancing the selectivity and efficiency of the reaction . The steric bulk around the sulfonate group is responsible for the high enantioselectivity observed in these reactions .

Comparación Con Compuestos Similares

sSPhos is unique due to its water solubility and its ability to facilitate a wide range of palladium-catalyzed reactions. Similar compounds include:

SPhos: The parent compound of this compound, used in similar reactions but lacks water solubility.

TADDOL-derived Chiral Phosphoramidites: Used in asymmetric catalysis but with different structural features and applications.

P-Chiral Biaryl Monophosphine Ligands: Another class of ligands used in palladium-catalyzed reactions, but with different steric and electronic properties.

This compound stands out due to its unique combination of water solubility, chiral properties, and effectiveness in a broad range of catalytic reactions.

Actividad Biológica

The compound sSPhos, a sulfonated biarylphosphine ligand, has garnered attention in the field of chemical biology due to its unique properties and applications, particularly in palladium-catalyzed reactions. This article delves into the biological activity of this compound, highlighting its role in various biochemical processes, its effectiveness as a ligand in catalysis, and its potential therapeutic applications.

Overview of this compound

This compound is characterized by its sulfonate group, which enhances its solubility in water compared to traditional phosphine ligands. This property is crucial for facilitating reactions in biological environments where aqueous conditions are prevalent. The ligand is often used in conjunction with palladium complexes to promote various chemical transformations, such as the S-arylation of cysteine residues in proteins and peptides.

This compound acts primarily as a ligand that stabilizes palladium complexes, allowing for effective catalysis under mild conditions. The sulfonate group not only increases solubility but also enhances the reactivity of the palladium center by providing a favorable environment for substrate interaction. This mechanism is particularly useful for modifying biomolecules without the need for organic solvents, thereby maintaining their biological integrity.

1. Cysteine Modification

Recent studies have demonstrated that this compound-supported palladium reagents can selectively modify cysteine residues in peptides and proteins. For instance, a study reported the rapid S-arylation of cysteines at room temperature with high chemoselectivity using this compound ligands. The reaction yielded products efficiently without requiring cosolvents, which is advantageous for maintaining protein functionality .

| Reaction Conditions | Yield | Comments |

|---|---|---|

| Aqueous conditions | 82–99% | High yield across various substrates. |

2. DNA-Compatible Reactions

Another significant application of this compound is in DNA-compatible Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for constructing DNA-encoded libraries (DELs), which are essential tools in drug discovery. A study showcased that using Na₂PdCl₄/sSPhos under mild conditions resulted in good to excellent yields of coupling products from DNA-conjugated aryl iodides and boronic acids .

| Substrate | Conditions | Yield |

|---|---|---|

| Aryl Iodide | Room temperature, H₂O:ACN (4:1) | 94% |

| Boronic Acid | Various electronic natures | High compatibility |

3. Enantioselective Reactions

This compound has also been explored as a chiral ligand for enantioselective reactions. Research indicates that enantiopure forms of this compound can facilitate asymmetric synthesis effectively, demonstrating its versatility beyond simple catalytic roles .

Applications in Drug Development

The ability of this compound to operate under physiological conditions makes it an attractive candidate for bioconjugation strategies aimed at drug development. Its application in synthesizing peptide macrocycles and antibody-drug conjugates could lead to novel therapeutic agents with enhanced efficacy and reduced side effects .

Propiedades

IUPAC Name |

sodium;3-(2-dicyclohexylphosphanylphenyl)-2,4-dimethoxybenzenesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35O5PS.Na.H2O/c1-30-22-17-18-24(33(27,28)29)26(31-2)25(22)21-15-9-10-16-23(21)32(19-11-5-3-6-12-19)20-13-7-4-8-14-20;;/h9-10,15-20H,3-8,11-14H2,1-2H3,(H,27,28,29);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPQBSXKBDVINV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36NaO6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635658 | |

| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049726-96-6, 870245-75-3 | |

| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-3-sulfonic acid, 2'-(dicyclohexylphosphino)-2,6-dimethoxy-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1049726-96-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the chiral ligand sSPhos compared to other chiral ligands used in arylative phenol dearomatization?

A1: Unlike many chiral ligands used in arylative phenol dearomatization that require specific tailoring for different scaffolds, this compound demonstrates broad generality. This sulfonated ligand can effectively promote the formation of various enantioenriched spirocyclohexadienones and other scaffolds that previously required different chiral ligands. [, ] This versatility is attributed to its ability to engage in electrostatic interactions with the phenolate substrate through its associated alkali metal cation, a concept termed "electrostatically-directed palladium catalysis". []

Q2: What are the advantages of using this compound in aqueous solutions compared to other ligands?

A3: this compound, when used as its tetrabutyl ammonium salt, exhibits excellent solubility in water. [] This property makes it highly effective for cysteine S-arylation in aqueous environments, enabling the modification of peptides and proteins under benign and physiologically relevant conditions without requiring organic cosolvents. []

Q3: Can you provide examples of specific applications where this compound has shown promise?

A3: this compound has proven successful in various applications, including:

- Asymmetric Arylative Phenol Dearomatization: Synthesis of enantioenriched spirocyclohexadienones and other complex scaffolds. []

- Palladium-Catalyzed Asymmetric Allylic Alkylation: Highly enantioselective formation of C-C bonds. []

- Enantioselective Suzuki–Miyaura Coupling: Construction of axially chiral biphenols with high enantiomeric excess. []

- Cysteine Bioconjugation: Chemoselective modification of cysteine-containing proteins and peptides in aqueous media. []

- DNA-Encoded Libraries (DELs) Synthesis: Efficient Suzuki-Miyaura cross-coupling reactions of DNA-conjugated aryl iodides with diverse boronic acids in aqueous conditions, facilitating DEL construction for drug discovery. []

- Sustainable Heck-Cassar-Sonogashira Cross-Coupling: Highly efficient and recyclable catalyst system in a green solvent/base mixture, demonstrating high turnover numbers (up to 2375) and enabling the telescoped synthesis of Erlotinib. [, ]

Q4: Are there any limitations or challenges associated with using this compound?

A4: While this compound exhibits broad utility, it's crucial to consider potential limitations:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.